2-(4-Bromo-2-fluorophenyl)acetyl chloride
Overview
Description
2-(4-Bromo-2-fluorophenyl)acetyl chloride is a chemical compound with the molecular formula C8H5BrClFO and a molecular weight of 251.48 g/mol . It is a derivative of benzoyl chloride and is commonly used as a reagent in organic synthesis. This compound is characterized by the presence of both bromine and fluorine atoms on the phenyl ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 2-(4-Bromo-2-fluorophenyl)acetyl chloride typically involves the reaction of 4-bromo-2-fluoroaniline with acetyl chloride under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-(4-Bromo-2-fluorophenyl)acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Bromo-2-fluorophenyl)acetyl chloride has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biochemistry: The compound is employed in the study of enzyme inhibitors and other biologically active molecules.
Pharmacology: It is used in the development of new drugs and therapeutic agents.
Organic Synthesis: The compound serves as a versatile reagent in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)acetyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar compounds to 2-(4-Bromo-2-fluorophenyl)acetyl chloride include:
4-Bromo-2-fluoroacetophenone: This compound shares the bromo and fluoro substituents on the phenyl ring but differs in the functional group attached to the ring.
2-Bromo-4-fluorobenzoyl chloride: Another related compound with similar substituents but different reactivity due to the presence of the benzoyl chloride group.
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)acetyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c9-6-2-1-5(3-8(10)12)7(11)4-6/h1-2,4H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHVKUZUDOZKIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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